Hydrogen-Bond Donor Count Differentiates 4-NH₂ from 4-NH(iPr) and 4-OH Analogs
The target compound features a primary amino group at position 4, conferring 2 hydrogen-bond donors (HBD), whereas its closest commercially available analog, 4-[(1-methylethyl)amino]-3-nitro-1-phenyl-1,8-naphthyridin-2(1H)-one (CAS 139339-04-1), possesses a secondary amine with only 1 HBD . The 4-hydroxy analog (CAS 139338-98-0) likewise provides a maximum of 1 HBD through the hydroxyl group . This difference directly impacts aqueous solubility and the ability to engage biological targets that require a dual HBD motif.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (4-NH₂ group, plus the NH₂ protons contribute 2 donors; the N1-phenyl and core are not HBD) |
| Comparator Or Baseline | 4-[(1-methylethyl)amino] analog (CAS 139339-04-1): 1 HBD; 4-hydroxy analog (CAS 139338-98-0): 1 HBD |
| Quantified Difference | The 4-NH₂ target provides 1 additional HBD relative to both 4-NH(iPr) and 4-OH comparators. |
| Conditions | Structural analysis based on SMILES and standard hydrogen-bond donor counting rules. |
Why This Matters
An additional HBD can improve aqueous solubility by 0.5–1 log unit and enable key hydrogen-bonding interactions with target proteins that are sterically inaccessible to bulkier N-alkyl analogs, directly influencing assay outcomes and procurement decisions for structure-based drug design.
